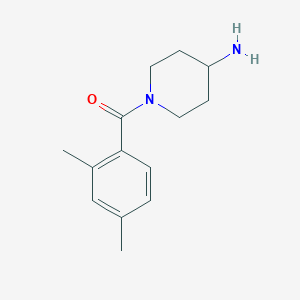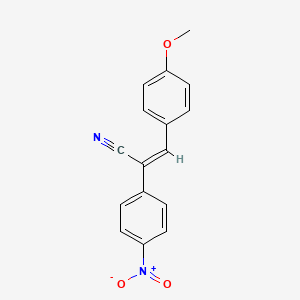![molecular formula C16H24N4O3S B2826035 5-methoxy-2-((4-(propylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole CAS No. 1172280-32-8](/img/structure/B2826035.png)
5-methoxy-2-((4-(propylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-methoxy-2-((4-(propylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as PIPES, and it has been studied extensively for its mechanism of action and physiological effects.
Scientific Research Applications
5-HT7 Receptor Antagonists
The compound is related to derivatives that have been prepared and evaluated for their potential as 5-HT7 receptor antagonists. Studies involving piperazine derivatives have shown significant activity in blocking 5-HT7 receptors, which are of interest for their implications in neuropsychiatric disorders. One such study reported the synthesis of twenty-four compounds, showing IC(50) values ranging from 12-580nM, highlighting their potential in modulating serotonin receptors without focusing on drug dosage or side effects (Yoon et al., 2008).
Antimicrobial Activities
Derivatives of the mentioned compound have been synthesized and assessed for their antimicrobial properties. For instance, new 1,2,4-Triazole derivatives exhibited good to moderate activities against various test microorganisms. This exploration contributes to the search for new antimicrobial agents in the fight against resistant strains of bacteria (Bektaş et al., 2007).
Crystal Structure and DFT Studies
Research into the structural aspects of related piperazine derivatives has provided insights into their chemical behavior and reactivity through crystal structure studies and density functional theory (DFT) calculations. Such studies are foundational for understanding the electronic properties and potential chemical interactions of these compounds (Kumara et al., 2017).
Corrosion Inhibition
In another study, derivatives of benzimidazole, which is structurally related to the compound , were synthesized and evaluated for their ability to inhibit corrosion of mild steel in acidic environments. This research highlights the potential industrial applications of these compounds in protecting metals from corrosion (Ammal et al., 2018).
Metabolism and Drug-Drug Interactions
A specific study focused on the metabolism of a 5HT6 antagonist derivative and its impact on drug-drug interactions, particularly in the context of Alzheimer’s disease treatment. Although the study touches upon clinical aspects, it primarily provides insight into the metabolic pathways and potential interactions with other drugs, without discussing dosage or side effects (Sawant-Basak et al., 2018).
properties
IUPAC Name |
6-methoxy-2-[(4-propylsulfonylpiperazin-1-yl)methyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O3S/c1-3-10-24(21,22)20-8-6-19(7-9-20)12-16-17-14-5-4-13(23-2)11-15(14)18-16/h4-5,11H,3,6-10,12H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSILGSWXPPQVDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)CC2=NC3=C(N2)C=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2825953.png)
![N-(4-bromobenzyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2825955.png)
![N-[(4-methylbenzyl)oxy]urea](/img/structure/B2825957.png)






![N-(3,4-dimethoxyphenyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2825966.png)
![1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2825968.png)


![4,6-dimethyl-N'-[(1E)-(4-methylphenyl)methylidene]-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B2825974.png)